2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide is a complex organic compound that features a benzoxazole ring fused with a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide typically involves the condensation of a benzoxazole derivative with a thiophene-containing acetamide. The reaction conditions often require the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoxazole ring can be reduced to form alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function, while the thiophene moiety can interact with proteins, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoic acid
- 3-[(2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)-sulfonyl]propanoic acid
- Diphenyl (2,3-dihydro-2-thioxo-3-benzoxazolyl)phosphonate
Uniqueness
Compared to similar compounds, 2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-[(thiophen-2-yl)(thiophen-3-yl)methyl]acetamide is unique due to the presence of both benzoxazole and thiophene rings. This dual functionality enhances its chemical reactivity and broadens its range of applications in various fields .
Properties
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(10-20-13-4-1-2-5-14(13)23-18(20)22)19-17(12-7-9-24-11-12)15-6-3-8-25-15/h1-9,11,17H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGJCYSYYQTHMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NC(C3=CSC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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